molecular formula C4H5FO3 B13416125 Methyl 3-fluoropyruvate CAS No. 399-87-1

Methyl 3-fluoropyruvate

Cat. No.: B13416125
CAS No.: 399-87-1
M. Wt: 120.08 g/mol
InChI Key: IZJWUPAJEFJGHC-UHFFFAOYSA-N
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Description

Methyl 3-fluoropyruvate is an organic compound with the molecular formula C4H5FO3 It is a fluorinated derivative of pyruvic acid, where a fluorine atom replaces one of the hydrogen atoms on the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoropyruvate can be synthesized through several methods. One common approach involves the fluorination of methyl pyruvate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of methyl pyruvate in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and scalability of these methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoropyruvate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-fluoropyruvate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-fluoropyruvate exerts its effects involves the inhibition of enzymes that utilize pyruvate as a substrate. By mimicking pyruvate, it binds to the active site of these enzymes, preventing the normal substrate from accessing the site. This inhibition can disrupt metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-fluoropyruvate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

methyl 3-fluoro-2-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO3/c1-8-4(7)3(6)2-5/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJWUPAJEFJGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192948
Record name Pyruvic acid, 3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-87-1
Record name Pyruvic acid, 3-fluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvic acid, 3-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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